毛细管素

描述

Capillarisin is a constituent from Artemisiae Capillaris herba and is found to exert anti-inflammatory and antioxidant properties . It can be used for the research of asthma-mediated complications and can be a potential neuroprotectant against bupivacaine-induced neurotoxicity .

Synthesis Analysis

The synthesis of a Capillarisin sulfur-analogue possessing Aldose Reductase Inhibitory Activity has been reported . The synthesis involves the selective isopropylation of a triacetate derivative under basic conditions or the selective demethylation of a trimethoxy derivative under acidic conditions followed by isopropylation .

Molecular Structure Analysis

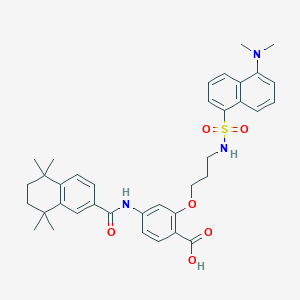

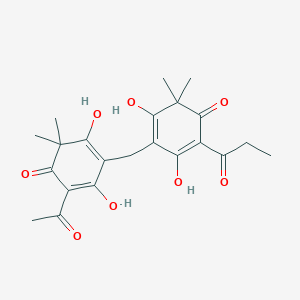

The crystal structure of capillarisin has been determined. The chromone ring system is nearly planar stabilized by an intramolecular hydrogen bond; the dihedral angle between the chromone and p-hydroxybenzyl moieties is 61.57(4)˚ .

Chemical Reactions Analysis

Capillarisin has been reported to suppress LPS-induced TNF-α, IL-6, IL-1β, NO and PGE2 production in a dose-dependent manner . It also inhibited LPS-induced TLR4 expression, NF-κB and MAPKs activation in BV2 microglia .

Physical And Chemical Properties Analysis

Capillarisin has a molecular formula of C16H12O7 and a molecular weight of 316.26 . It is soluble in DMSO .

科学研究应用

Cardiovascular Disease Treatment

Capillarisin has been found to have a significant impact on cardiovascular diseases, particularly myocardial infarction . It has been shown to lessen the myocardial infarct size and improve cardiac function in myocardial infarction rats by lowering creatine kinase-MB, lactate dehydrogenase, and malondialdehyde levels, and elevating the level of superoxide dismutase in serum . This suggests its inhibitory effect on oxidative stress .

Anti-inflammatory Properties

In addition to its effects on cardiovascular diseases, Capillarisin also exhibits anti-inflammatory properties . It has been shown to inhibit inflammation and cardiomyocyte apoptosis in myocardial tissues .

Antioxidant Properties

Capillarisin has been found to exhibit antioxidant properties . It mitigates oxidative stress and inflammation in myocardial infarction rats by activating phosphatidylinositol 3-kinase and phosphorylation of protein kinase B signaling pathway .

Treatment of Liver Dysfunction

Artemisia capillaris Thunb., which contains Capillarisin, is a traditional medicinal herb with a wide spectrum of pharmacological properties, including effects against liver dysfunction .

Treatment of Severe Cirrhosis and Cancer

Artemisia capillaris Thunb. is also used in the treatment of severe cirrhosis and cancer . The bioactive compounds, including Capillarisin, exhibit antioxidant, anti-inflammatory, antisteatotic, antiviral, and antitumor properties .

Treatment of Metabolic Syndrome

Artemisia capillaris Thunb. contributes to the treatment of metabolic syndrome . The bioactive compounds, including Capillarisin, reflect the pharmacological effects of A. capillaris .

Treatment of Psoriasis

Artemisia capillaris Thunb. is also used in the treatment of psoriasis . The bioactive compounds, including Capillarisin, exhibit antioxidant, anti-inflammatory, antisteatotic, antiviral, and antitumor properties .

Treatment of Enterovirus

Artemisia capillaris Thunb. contributes to the treatment of enterovirus in the clinic . The bioactive compounds, including Capillarisin, exhibit antioxidant, anti-inflammatory, antisteatotic, antiviral, and antitumor properties .

作用机制

Capillarisin, a bioactive compound derived from Artemisia capillaris Thunb, has been reported to have extensive pharmacological properties . This article will delve into the mechanism of action of Capillarisin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Capillarisin primarily targets Toll-like receptor 4 (TLR4) , Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , and Mitogen-Activated Protein Kinases (MAPKs) . It also interacts with phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB) . These targets play crucial roles in inflammation and apoptosis, making them key to understanding Capillarisin’s effects.

Mode of Action

Capillarisin suppresses the activation of TLR4, NF-κB, and MAPKs in a dose-dependent manner . It also upregulates PI3K and PKB, which are involved in cell survival and growth . By modulating these targets, Capillarisin can inhibit inflammation and apoptosis.

Biochemical Pathways

Capillarisin affects several biochemical pathways. It inhibits the TLR4-mediated NF-κB and MAPKs signaling pathway, which are involved in the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, NO, and PGE2 . Additionally, it activates the PI3K/PKB signaling pathway, which plays a role in cell survival and growth .

Pharmacokinetics

Computational platforms like admetsar30 and ADMETlab 20 can provide predictions for these properties . These tools can help understand how Capillarisin is absorbed and distributed in the body, how it is metabolized, and how it is excreted, which are crucial for assessing its bioavailability and potential as a therapeutic agent.

Result of Action

Capillarisin has been shown to suppress the production of inflammatory mediators in a dose-dependent manner, thereby inhibiting inflammation . It also reduces apoptosis and oxidative stress in various cell types, including microglial cells and hepatocytes . Furthermore, it has been found to inhibit cell proliferation and invasion in prostate carcinoma cells .

Action Environment

Environmental factors can influence the action of Capillarisin. For instance, temperature and humidity can affect the rate of biological processes, potentially influencing the efficacy of Capillarisin . Additionally, the physical properties of the environment, such as the presence of other compounds or pH levels, could impact the stability and action of Capillarisin .

安全和危害

Capillarisin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

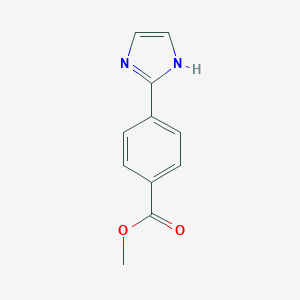

5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-21-16-11(19)6-12-14(15(16)20)10(18)7-13(23-12)22-9-4-2-8(17)3-5-9/h2-7,17,19-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNGUAZSFAKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204918 | |

| Record name | Capillarisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Capillarisin | |

CAS RN |

56365-38-9 | |

| Record name | Capillarisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56365-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capillarisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056365389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capillarisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)